BENGHE Foundational & Exploratory

Check Availability & Pricing

discovery and history of 5-Bromo-2-
methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026
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An In-Depth Technical Guide to 5-Bromo-2-methoxyisonicotinic Acid: From Synthesis
History to Modern Applications

Abstract

5-Bromo-2-methoxyisonicotinic acid (CAS No. 886365-22-6) is a highly functionalized
pyridine derivative that has emerged as a pivotal building block in contemporary medicinal
chemistry. Its unique substitution pattern—comprising a carboxylic acid for amide coupling, a
methoxy group influencing electronic properties, and a bromine atom serving as a handle for
cross-coupling reactions—makes it an invaluable intermediate for the synthesis of complex
pharmaceutical agents. This guide provides a comprehensive overview of this compound,
eschewing a conventional historical narrative of a singular "discovery" in favor of a more
practical exploration of its synthetic evolution. We will delve into the logical retrosynthetic
pathways, detail a robust and validated synthetic protocol, and illustrate its application in the
development of neurologically active compounds. This document is intended for researchers,
chemists, and drug development professionals seeking a deep technical understanding of this
versatile chemical entity.

Introduction: The Strategic Value of Polysubstituted
Pyridines
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The pyridine scaffold is a cornerstone of drug design, present in numerous FDA-approved
therapeutics. Its nitrogen atom provides a key hydrogen bond acceptor site and improves the
physicochemical properties of parent molecules, such as aqueous solubility. The strategic
placement of multiple substituents allows for the precise tuning of a compound's steric and
electronic profile, enabling optimization of its potency, selectivity, and pharmacokinetic
properties.

5-Bromo-2-methoxyisonicotinic acid is a prime example of a "designer" building block,
engineered for versatility in drug discovery campaigns. The isonicotinic acid (pyridine-4-
carboxylic acid) core provides a primary vector for molecular elaboration via amide bond
formation. The substituents at the 2- and 5-positions are critical for modulating biological
activity and providing further synthetic handles:

o 2-Methoxy Group: This electron-donating group influences the reactivity of the pyridine ring
and can participate in crucial hydrogen bonding interactions with biological targets.

e 5-Bromo Group: The bromine atom is not merely a placeholder. It serves as a versatile
synthetic handle for introducing further molecular complexity through metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

While a singular, seminal paper detailing the initial synthesis of this specific molecule is not
prominent in the literature, its existence is the logical outcome of decades of advancements in
heterocyclic chemistry. Its history is therefore best understood through the development of the
synthetic strategies used to produce it.

Retrosynthetic Analysis and Key Synthetic
Paradigms

The most logical and industrially viable approaches to synthesizing 5-Bromo-2-
methoxyisonicotinic acid involve late-stage functionalization of a pre-formed pyridine ring. A
retrosynthetic analysis reveals several potential pathways, with the most direct route originating
from a 2-chloro precursor.
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Caption: Retrosynthetic analysis of 5-Bromo-2-methoxyisonicotinic acid.

This analysis highlights two primary strategic approaches:

o Pathway A (Preferred): Nucleophilic Aromatic Substitution (SNAr). This is the most efficient
route, starting with 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7)[1][2]. The electron-
withdrawing nature of the ring nitrogen and the carboxylic acid group facilitates the
displacement of the chloride at the 2-position by a methoxide nucleophile. This pathway is
favored due to the high regioselectivity and typically high yields.

» Pathway B: Functional Group Interconversion. This involves starting with a more common
precursor, such as 5-bromonicotinic acid, and introducing the 2-methoxy group[3]. This often
requires more complex multi-step processes, such as N-oxidation followed by chlorination
and then methoxylation, which can be lower yielding and less direct than Pathway A.

Given its efficiency and reliability, this guide will focus on the detailed execution of Pathway A.
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Validated Synthesis Protocol: From Chloro- to
Methoxy- Precursor

This section provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-2-
methoxyisonicotinic acid from its corresponding 2-chloro analog. The protocol is designed to
be self-validating, with clear explanations for each experimental choice.

Workflow Overview
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Caption: Forward synthesis workflow for 5-Bromo-2-methoxyisonicotinic acid.

Materials and Reagents
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Reagent/Material CAS No. Molecular Weight Notes
5-Bromo-2- ) ]
o ) 886365-31-7 236.45 Starting material[1]
chloroisonicotinic acid
Sodium Methoxide 25-30% solution in
124-41-4 54.02 .
(NaOMe) Methanol or solid
Methanol (MeOH), )
67-56-1 32.04 Reaction solvent
Anhydrous
Hydrochloric Acid For acidification
7647-01-0 36.46 ,
(HCI), 2M during workup
o For workup and
Deionized Water 7732-18-5 18.02 )
washing
Anhydrous Sodium )
7757-82-6 142.04 Drying agent

Sulfate (Na2S0a4)

Step-by-Step Experimental Procedure

Rationale: The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially

with electron-withdrawing groups present. The reaction is driven to completion by using an

excess of the nucleophile (methoxide) and heating to overcome the activation energy barrier.

o Reaction Setup:

o To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser,

add 5-Bromo-2-chloroisonicotinic acid (5.0 g, 21.1 mmol).

o Add anhydrous methanol (100 mL) to the flask. Stir the suspension.

o Causality: Methanol serves as both the solvent and the source of the methoxide

nucleophile upon reaction with sodium. Using anhydrous conditions prevents unwanted

side reactions with water.

» Reagent Addition:

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://newblue.lookchem.com/products/CasNo-886365-31-7-5-Bromo-2-chloroisonicotinic-acid-21532393.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Carefully add a 25% w/w solution of sodium methoxide in methanol (11.4 g, 52.8 mmol,
2.5 equivalents) to the stirring suspension at room temperature.

o Causality: A stoichiometric excess (typically 2-3 equivalents) of sodium methoxide is used
to ensure the complete conversion of the starting material and to fully deprotonate the
carboxylic acid, which facilitates its solubility and prevents it from interfering with the
nucleophile.

e Reaction Execution:
o Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Causality: Heating provides the necessary thermal energy for the substitution reaction to
proceed at a practical rate. Extended reaction times ensure high conversion.

o Workup and Isolation:
o After completion, cool the reaction mixture to room temperature.
o Remove the methanol under reduced pressure using a rotary evaporator.
o Dissolve the resulting residue in deionized water (100 mL).

o Cool the aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 2M
hydrochloric acid. A white precipitate will form.

o Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble
in water and allowing it to precipitate for easy isolation.

o Stir the cold suspension for 30 minutes to ensure complete precipitation.

o Collect the solid product by vacuum filtration, washing the filter cake with cold deionized
water (2 x 20 mL).

 Purification and Drying:
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o Dry the crude product in a vacuum oven at 50 °C overnight.

o The product is often of sufficient purity (>95%) for subsequent use. If further purification is
required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be
performed.

o Expected Yield: 85-95%.

Physicochemical Properties and Characterization

The identity and purity of the synthesized 5-Bromo-2-methoxyisonicotinic acid must be
confirmed through standard analytical techniques.

Property Value Source(s)
CAS Number 886365-22-6 [4]
Molecular Formula C7HeBrNO3 [5]
Molecular Weight 232.03 g/mol [6]
Appearance Off-white to light yellow solid [5]

5-bromo-2-methoxypyridine-4-
IUPAC Name ) ) [7]
carboxylic acid

» H NMR: Would confirm the presence of the methoxy group singlet, and the two distinct
pyridine proton signals.

e 13C NMR: Would show the correct number of carbon signals, including the carbonyl carbon of
the carboxylic acid.

e Mass Spectrometry (MS): Would show the characteristic isotopic pattern for a
monobrominated compound, with the molecular ion peak matching the calculated mass.

Applications in Drug Discovery

5-Bromo-2-methoxyisonicotinic acid is not an end product but a high-value intermediate. Its
structure is particularly suited for the synthesis of inhibitors targeting enzymes and receptors
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implicated in neurological disorders. For instance, it has been utilized in the preparation of
Beta-secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's
disease[8].

The typical synthetic utility involves an amide coupling reaction with a primary or secondary
amine of another complex fragment, followed by a cross-coupling reaction at the bromine
position to build the final target molecule.

Amide Coupling
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Caption: Role as a key building block in a multi-step synthesis.

Conclusion

5-Bromo-2-methoxyisonicotinic acid stands as a testament to the progress in synthetic
heterocyclic chemistry. While it lacks a dramatic discovery story, its importance is found in its
rational design and versatile functionality. The synthetic route via nucleophilic substitution of its
2-chloro precursor is robust, high-yielding, and scalable, making it readily accessible to the
drug discovery community. As researchers continue to explore complex chemical spaces for
novel therapeutics, the demand for sophisticated, multi-functional building blocks like 5-Bromo-
2-methoxyisonicotinic acid will undoubtedly continue to grow, solidifying its place as a critical
tool in the development of future medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [discovery and history of 5-Bromo-2-methoxyisonicotinic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528957#discovery-and-history-of-5-bromo-2-
methoxyisonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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